2-[[3-[(2-Phenylacetyl)amino]benzoyl]amino]benzoic Acid
2-[[3-[(2-Phenylacetyl)amino]benzoyl]amino]benzoic Acid
2-[[oxo-[3-[(1-oxo-2-phenylethyl)amino]phenyl]methyl]amino]benzoic acid is a member of benzamides.
Brand Name:
Vulcanchem
CAS No.:
294891-81-9
VCID:
VC0126745
InChI:
InChI=1S/C22H18N2O4/c25-20(13-15-7-2-1-3-8-15)23-17-10-6-9-16(14-17)21(26)24-19-12-5-4-11-18(19)22(27)28/h1-12,14H,13H2,(H,23,25)(H,24,26)(H,27,28)
SMILES:
C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O
Molecular Formula:
C22H18N2O4
Molecular Weight:
374.4 g/mol
2-[[3-[(2-Phenylacetyl)amino]benzoyl]amino]benzoic Acid
CAS No.: 294891-81-9
Reference Standards
VCID: VC0126745
Molecular Formula: C22H18N2O4
Molecular Weight: 374.4 g/mol
CAS No. | 294891-81-9 |
---|---|
Product Name | 2-[[3-[(2-Phenylacetyl)amino]benzoyl]amino]benzoic Acid |
Molecular Formula | C22H18N2O4 |
Molecular Weight | 374.4 g/mol |
IUPAC Name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid |
Standard InChI | InChI=1S/C22H18N2O4/c25-20(13-15-7-2-1-3-8-15)23-17-10-6-9-16(14-17)21(26)24-19-12-5-4-11-18(19)22(27)28/h1-12,14H,13H2,(H,23,25)(H,24,26)(H,27,28) |
Standard InChIKey | OBGIRQUECFHUEY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Description | 2-[[oxo-[3-[(1-oxo-2-phenylethyl)amino]phenyl]methyl]amino]benzoic acid is a member of benzamides. |
Synonyms | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid; 2-[[3-[(phenylacetyl)amino]benzoyl]amino]benzoic Acid; |
PubChem Compound | 5221450 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume